molecular formula C10H12Li3N5O9P2S B10782545 ADP-beta-S, lithium

ADP-beta-S, lithium

Cat. No. B10782545
M. Wt: 461.1 g/mol
InChI Key: CPKFUAYUUSSFFZ-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADP-BETA-S, LITHIUM involves the thiophosphorylation of adenosine diphosphate. The process typically starts with the preparation of adenosine-5’-monophosphate (AMP), which is then phosphorylated to form ADP. The thiophosphorylation step involves the substitution of a non-bridging oxygen atom in the beta-phosphate group with a sulfur atom. This reaction is carried out under controlled conditions using thiophosphorylating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced as a solid and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

ADP-BETA-S, LITHIUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include thiophosphorylating agents, nucleophiles, and hydrolyzing agents. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes .

Major Products

The major products formed from reactions involving this compound include AMP, inorganic thiophosphate, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

ADP-BETA-S, LITHIUM has a wide range of applications in scientific research:

Mechanism of Action

ADP-BETA-S, LITHIUM exerts its effects by mimicking the natural substrate ADP. It binds to ADP-responsive receptors and enzymes, modulating their activity. The sulfur atom in the beta-phosphate group enhances the compound’s stability, allowing it to resist enzymatic degradation. This makes it a valuable tool for studying the molecular mechanisms of ADP-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Adenosine-5’-O-(2-thiodiphosphate) sodium salt: Similar to the lithium salt but with sodium as the counterion.

    Adenosine-5’-O-(3-thiotriphosphate): Another thiophosphate analogue with three phosphate groups.

    Adenosine-5’-O-(2-thiodiphosphate) ammonium salt: Similar to the lithium salt but with ammonium as the counterion

Uniqueness

ADP-BETA-S, LITHIUM is unique due to its enhanced metabolic stability and specific binding properties. The substitution of a non-bridging oxygen atom with sulfur in the beta-phosphate group provides increased resistance to enzymatic degradation, making it a valuable tool for long-term studies of ADP-mediated processes .

properties

IUPAC Name

trilithium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O9P2S.3Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKFUAYUUSSFFZ-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Li3N5O9P2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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